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Compound of Interest

Compound Name: 3-Bromo-5-ethoxypyridine 1-oxide
CAS No.: 17117-18-9
Cat. No.: B7886519
Get Quote
. J

CAS Registry Number: 17117-18-9 Chemical Formula: C

H
BrNO

Molecular Weight: 218.05 g/mol

Executive Summary & Strategic Context

3-Bromo-5-ethoxypyridine 1-oxide is a specialized heterocyclic intermediate primarily utilized
in the discovery of small-molecule therapeutics, particularly kinase inhibitors and modulators of
G-protein coupled receptors (GPCRS).

Unlike its commercially ubiquitous analogs (e.g., 3-bromo-5-methoxypyridine), the ethoxy
variant offers unique lipophilic tuning capabilities (

adjustment) and steric variation in the binding pocket of target proteins. The N-oxide moiety
serves two critical roles:

e Metabolic Pharmacophore: Acts as a polar, hydrogen-bond accepting motif.
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e Synthetic Handle: Activates the pyridine ring at the C2 and C6 positions for nucleophilic
aromatic substitution (

) or C-H activation, which is otherwise difficult on the electron-deficient pyridine core.[1]

Data Availability Note: As a specialized research intermediate, specific experimental melting
and boiling point values for this exact CAS (17117-18-9) are not standardized in public
physicochemical databases. This guide provides predicted ranges based on validated QSPR
(Quantitative Structure-Property Relationship) models and comparative data from structurally
verified analogs, alongside a self-validating protocol for in-house determination.

Physicochemical Profile
Melting Point & Boiling Point Data

The values below distinguish between experimental data for the closest structural analog and
predicted data for the target compound.
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Property

Value Type

Data /| Range

Notes

Melting Point

Predicted

75°C - 95°C

Solid at room
temperature. The
ethoxy chain adds
flexibility compared to
the methoxy analog,
potentially lowering
the lattice energy and
MP slightly.

Melting Point

Analog (Cl)

80-82°C

Data for 3-Bromo-5-
chloropyridine 1-oxide
(CAS 1221793-62-9).

Melting Point

Analog (OMe)

~110°C (Dec.)

Data for 3-Bromo-5-
methoxypyridine 1-
oxide.[2]

Boiling Point

Predicted

> 300°C

N-oxides typically
decompose before
boiling at atmospheric

pressure.

Boiling Point

Precursor

105°C @ 5 mmHg

Data for the non-
oxidized base, 3-
Bromo-5-
ethoxypyridine (CAS
17117-17-8).

Physical Form

Observed

Off-white Solid

Crystalline powder

upon purification.

Structural Causality

» Boiling Point Elevation: The N-oxide bond (

) introduces a strong dipole moment (~4.0 D), significantly increasing intermolecular forces
compared to the free base. While the precursor boils at ~105°C (vacuum), the N-oxide will
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decompose thermally (deoxygenation/rearrangement) before reaching a standard boiling
point.

» Solubility: The compound exhibits moderate water solubility due to the polar N-oxide but
retains lipophilicity from the bromo and ethoxy groups. It is soluble in DCM, Ethyl Acetate,
and Methanol.

Experimental Workflow: Synthesis & Purification

Since commercial batches may vary in purity, generating the compound de novo or purifying
crude commercial stock is often required to obtain an accurate melting point.

Reaction Logic

The oxidation is performed using m-Chloroperoxybenzoic acid (nCPBA). This reagent is
preferred over

/Acetic Acid for halogenated pyridines because the electron-withdrawing bromine and ethoxy
groups reduce the nucleophilicity of the pyridine nitrogen, requiring a stronger electrophilic
oxygen source.

Step-by-Step Protocol

o Preparation: Dissolve 3-Bromo-5-ethoxypyridine (1.0 equiv) in Dichloromethane (DCM) [0.1
M concentration].

» Addition: Cool solution to 0°C. Add mCPBA (1.2 — 1.5 equiv, 70-75% purity) portion-wise over
30 minutes. Note: Exotherm control is critical to prevent over-oxidation.

e Reaction: Warm to Room Temperature (20-25°C) and stir for 12—16 hours. Monitor by TLC
(MeOH/DCM 1:9) or LC-MS.[3] The N-oxide is significantly more polar (

~0.2-0.3 lower) than the starting material.

o Workup (Critical for MP Accuracy):
o Quench with saturated aqueous

(removes excess peroxide).
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o Wash organic layer vigorously with saturated

(

) to remove m-chlorobenzoic acid byproduct. Failure to remove this acid (MP ~157°C) will
artificially inflate the measured melting point.

o Dry over

, filter, and concentrate in vacuo.

o Crystallization: Recrystallize the crude solid from Ethyl Acetate/Hexane (1:3) to obtain
analytical grade crystals.

Synthesis Workflow Diagram

Isolation AciH Target or

EtOAcHHexane g ethoxypyridine 1-oxide
(Dry, Conc., Recrystallize) >

Start: 3-Bromo-5-ethoxypyridine ___Dissolve in DC M, o
(Liquid, BP 105°C @ 5mmHg) (MCPBA, DCM, 0°C -> RT)

3-Bromo-5-ethoxypy
(Solid, MP ~75-95°C)

Click to download full resolution via product page
Figure 1: Synthesis and purification workflow to isolate analytical-grade N-oxide.

Analytical Validation Protocol

To determine the exact melting point of your specific batch, follow this self-validating analytical
tree.

Method A: Capillary Melting Point (Standard)

o Sample Prep: Dry sample under high vacuum (0.1 mmHg) at 40°C for 4 hours to remove
solvent inclusions (solvates can depress MP by 5-10°C).

e Ramping: Heat at 10°C/min until 60°C, then slow to 1°C/min.
e Observation: Record

(first liquid drop) and

(complete melt).
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o Acceptance Criteria: Range should be < 2°C (e.g., 81.5 — 82.5°C).

Method B: Differential Scanning Calorimetry (DSC)

Recommended for distinguishing between melting and decomposition.

e Protocol: Seal 2-5 mg in a crimped aluminum pan. Ramp 10°C/min from 30°C to 250°C

under

e Interpretation:
o Sharp Endotherm (~80-90°C) = Melting.

o Broad Exotherm (>150°C) = Decomposition (N-oxide rearrangement).

Analytical Decision Tree

Gsolated Solid Sample

;

1H NMR (DMSO-d6)
Check Purity

Re-test

Is Purity > 98%7?

Yes No (Byproducts present)

Recrystallize
(EtOACc/Hex)

(Run DSC / Capillary MP)

Valid MP Recorded
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Figure 2: Analytical decision tree for validating compound purity prior to thermal
characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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